molecular formula C22H34Sn B12608118 Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- CAS No. 650605-91-7

Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)-

Cat. No.: B12608118
CAS No.: 650605-91-7
M. Wt: 417.2 g/mol
InChI Key: DNLNZUAZIVPUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- is an organotin compound with the molecular formula C19H32Sn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one 1-methylene-3-phenyl-2-propynyl group. This compound is known for its applications in organic synthesis, particularly in radical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- typically involves the reaction of tributylstannyl lithium with 1-methylene-3-phenyl-2-propynyl chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- undergoes various types of chemical reactions, including:

    Radical Reactions: It is commonly used in radical reactions due to the weak tin-hydrogen bond, which can cleave homolytically.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form tin oxides or reduction to form lower oxidation state tin compounds.

Common Reagents and Conditions

    Radical Reactions: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve heating or photolysis.

    Substitution Reactions: Reagents such as halides, alkoxides, and amines are used under mild to moderate conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Radical Reactions: The major products are typically the result of radical addition or cyclization.

    Substitution Reactions: The products depend on the nucleophile used, resulting in various organotin derivatives.

    Oxidation and Reduction: Products include tin oxides or reduced tin species.

Scientific Research Applications

Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in radical-mediated transformations.

    Material Science: The compound is used in the preparation of organotin polymers and materials with unique properties.

    Biological Studies: It serves as a model compound in studies of organotin toxicity and environmental impact.

    Catalysis: It is employed as a catalyst in various organic reactions, including cross-coupling and polymerization.

Mechanism of Action

The mechanism of action of stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- involves the homolytic cleavage of the tin-hydrogen bond to generate tin-centered radicals. These radicals can then participate in various radical-mediated reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Tributylphenylstannane: Similar in structure but with a phenyl group instead of the 1-methylene-3-phenyl-2-propynyl group.

    Stannane, tributyl(1-ethoxy-3-phenyl-2-propyn-1-yl)-: Contains an ethoxy group in place of the methylene group.

    Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl-: Has triphenyl groups instead of tributyl groups.

Uniqueness

Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- is unique due to its specific combination of butyl and 1-methylene-3-phenyl-2-propynyl groups, which confer distinct reactivity and properties. This makes it particularly useful in radical reactions and as a reagent in organic synthesis.

Properties

CAS No.

650605-91-7

Molecular Formula

C22H34Sn

Molecular Weight

417.2 g/mol

IUPAC Name

tributyl(4-phenylbut-1-en-3-yn-2-yl)stannane

InChI

InChI=1S/C10H7.3C4H9.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-3-4-2;/h4-6,8-9H,1H2;3*1,3-4H2,2H3;

InChI Key

DNLNZUAZIVPUAP-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)C#CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.